
Gusperimus trihydrochloride
Übersicht
Beschreibung
Gusperimus-Trihydrochlorid ist ein Immunsuppressivum, das aus dem natürlich vorkommenden Antitumor-Antibiotikum Spergualin gewonnen wird. Es wird hauptsächlich verwendet, um die Interleukin-2-stimulierte Reifung von T-Zellen zu hemmen, die eine entscheidende Rolle bei der Immunantwort spielt. Diese Verbindung hat sich als vielversprechend bei der Behandlung verschiedener hyperreaktiver Entzündungskrankheiten erwiesen, einschließlich Autoimmunerkrankungen und Zuständen, die eine Immunsuppression erfordern .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Gusperimus-Trihydrochlorid umfasst mehrere Schritte, ausgehend vom Vorläufer Spergualin. Der Prozess beinhaltet die Einführung spezifischer funktioneller Gruppen, um seine immunsuppressiven Eigenschaften zu verbessern. Wichtige Schritte beinhalten die Reaktion von Spergualin mit Salzsäure unter Bildung des Trihydrochloridsalzes, um Stabilität und Löslichkeit zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Gusperimus-Trihydrochlorid folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei strenge Reaktionsbedingungen und Reinigungsschritte erforderlich sind, um pharmazeutische Standards zu erfüllen. Das Endprodukt wird typischerweise als kristallines Pulver gewonnen, das sich zur Formulierung in injizierbaren Lösungen eignet .
Analyse Chemischer Reaktionen
Reaktionstypen: Gusperimus-Trihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen verändern, was die Aktivität der Verbindung möglicherweise beeinflusst.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur der Verbindung zu modifizieren, was sich auf ihre pharmakologischen Eigenschaften auswirkt.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können neue funktionelle Gruppen einführen, wodurch die Wirksamkeit oder Stabilität verbessert wird.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Acylchloride.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Formen führen kann. Substitutionsreaktionen führen typischerweise zu modifizierten Gusperimus-Derivaten mit potenziell verstärkter oder veränderter biologischer Aktivität .
Wissenschaftliche Forschungsanwendungen
Applications in Clinical Research
Gusperimus trihydrochloride has been investigated for several clinical applications, particularly in the treatment of autoimmune diseases and conditions requiring immunosuppression. Below are some key areas of research and application:
Autoimmune Diseases
Gusperimus has shown promise in treating various autoimmune conditions, including:
- Granulomatosis with Polyangiitis : The European Commission granted orphan drug status to Gusperimus for this serious form of vasculitis. Clinical observations indicate that patients resistant to standard treatments have responded positively to Gusperimus therapy .
- Amyotrophic Lateral Sclerosis (ALS) : Though anecdotal reports suggest potential benefits, controlled studies are lacking. The drug may help alleviate symptoms associated with motor function loss in ALS patients .
- Multiple Sclerosis (MS) : Reports are mixed regarding its efficacy; however, there is a need for more rigorous clinical trials to establish its benefits or drawbacks .
Inflammatory Conditions
Gusperimus is being explored for its potential utility in treating other inflammatory diseases:
- Rheumatoid Arthritis : Its immunosuppressive effects may help manage symptoms and disease progression .
- Crohn's Disease and Lupus Erythematosus : Preliminary studies suggest that Gusperimus could provide therapeutic benefits in these conditions due to its ability to modulate immune responses .
Transplantation
Gusperimus has been studied for its role in preventing transplant rejection and managing graft-versus-host disease (GVHD). Its immunosuppressive properties make it a candidate for use in organ transplantation protocols where minimizing rejection is critical .
Table 1: Summary of Clinical Applications and Findings
Notable Research Findings
- A study indicated that Gusperimus inhibited the proliferative response of human B-cells when stimulated, showcasing its immunomodulatory effects. The inhibition rates varied significantly among different cultures, demonstrating a range of effectiveness depending on the context and concentration used .
Adverse Effects and Considerations
While Gusperimus shows promise, it is essential to consider potential adverse effects:
- Common Side Effects : Dysgeusia (bad taste), leukopenia (reduced white blood cell count), and increased susceptibility to infections have been reported .
- Serious Risks : There are concerns regarding the potential increased risk of malignancies, similar to other potent immunosuppressants like ciclosporin or tacrolimus .
Wirkmechanismus
Gusperimus trihydrochloride exerts its effects by inhibiting the interleukin-2-stimulated maturation of T cells. This inhibition occurs at the S and G2/M phases of the cell cycle, preventing the polarization of T cells into interferon-gamma-secreting Th1 effector T cells. The compound targets the heat shock protein 70 (HSP70) pathway, disrupting the normal function of this protein and leading to the suppression of immune responses .
Vergleich Mit ähnlichen Verbindungen
Spergualin: The parent compound from which gusperimus trihydrochloride is derived. It shares similar immunosuppressive properties but with different pharmacokinetic profiles.
Dibutylhexamethylenediamine: Another immunosuppressive agent with a different mechanism of action.
Acetyl hexapeptide-3: A peptide with immunomodulatory effects, used in various therapeutic applications.
Uniqueness of this compound: this compound is unique due to its specific inhibition of T cell maturation and its ability to modulate the HSP70 pathway. This targeted action makes it particularly effective in treating conditions where immune suppression is required, offering advantages over other immunosuppressive agents with broader or less specific mechanisms of action .
Biologische Aktivität
Gusperimus trihydrochloride, also known as Spanidin, is an immunosuppressive agent derived from the natural antibiotic spergualin. This compound has been extensively studied for its biological activity, particularly its effects on immune modulation and potential therapeutic applications in various inflammatory and autoimmune diseases.
Overview of this compound
- Chemical Structure : this compound has a molecular formula of and a molecular weight of 496.9 g/mol.
- CAS Number : 85468-01-5
- Mechanism of Action : The primary mechanism involves the inhibition of interleukin-2 (IL-2) stimulated maturation of T cells, particularly affecting the S and G2/M phases of the cell cycle. This action prevents the polarization of T cells into interferon-gamma-secreting Th1 effector T cells, which are crucial for immune response activation .
Biological Activity
Gusperimus exhibits significant immunosuppressive properties, making it a candidate for treating various hyperreactive inflammatory diseases. Below are key findings regarding its biological activity:
Immunosuppressive Effects
- T Cell Modulation : Gusperimus inhibits T cell maturation and proliferation, which is essential in conditions like autoimmune diseases and transplant rejection .
- Clinical Applications : It has been explored for its efficacy in treating conditions such as:
Case Studies
- Wegener's Granulomatosis :
- Amyotrophic Lateral Sclerosis (ALS) :
- Systemic Lupus Erythematosus (SLE) :
Research Findings and Data Tables
Adverse Effects
While Gusperimus shows promise as an immunosuppressant, it is associated with several side effects:
- Common Side Effects : Dysgeusia (altered taste), drug-induced leukopenia.
- Infection Risk : Increased susceptibility to significant infections during treatment.
- Potential Malignancy Risk : There are concerns regarding an increased risk of lymphomas or other malignancies due to its potent immunosuppressive nature .
Eigenschaften
IUPAC Name |
N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84937-45-1 (Parent) | |
Record name | Gusperimus trihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048761 | |
Record name | Gusperimus trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85468-01-5 | |
Record name | Gusperimus trihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gusperimus trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUSPERIMUS TRIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZS4144IO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.